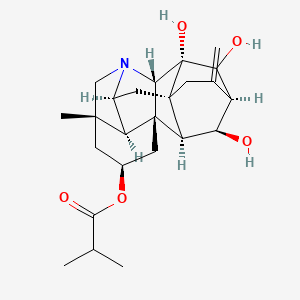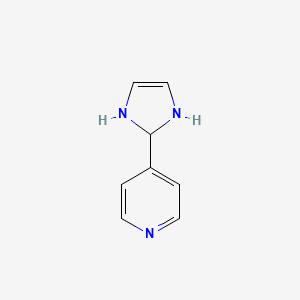
HS 024
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
HS 024 is a highly potent melanocortin MC 4 receptor antagonist . The Ki values are 0.29, 18.6, 5.45, and 3.29 nM for cloned human MC 4, MC 1, MC 3, and MC 5 receptors respectively . It increases food intake and blocks α-MSH- and MTII-induced hypotension and bradycardia in rats, following central administration in vivo .
Molecular Structure Analysis
The molecular weight of HS 024 is 1266.5 . Its formula is C58H79N19O10S2 . The sequence is CXRHXRWGC, with modifications: Cys-1 = N-terminal Ac, X-2 = Nle, X-5 = Nal, Cys-9 = C-terminal amide, Disulfide bridge: 1-9 .Physical And Chemical Properties Analysis
HS 024 is soluble to 0.50 mg/ml in water . It should be stored at -20°C .Aplicaciones Científicas De Investigación
Obesity and Weight Management
HS 024 has been shown to increase food intake . This suggests potential applications in the study of obesity and weight management, where controlling appetite and food intake is a major focus.
Cardiovascular Research
HS 024 blocks α-MSH- and MTII-induced hypotension and bradycardia in rats . This indicates a potential role in cardiovascular research, particularly in understanding the mechanisms of blood pressure and heart rate regulation.
Neurobiology
Given that HS 024 has effects following central administration in vivo , it may have applications in neurobiology. The melanocortin system is known to have various roles in the central nervous system, and antagonists like HS 024 can help elucidate these roles.
Mecanismo De Acción
Target of Action
HS 024 is a highly potent melanocortin MC4 receptor antagonist . The melanocortin 4 (MC4) receptor is part of the central nervous system and plays a crucial role in regulating food intake and energy homeostasis .
Mode of Action
HS 024 interacts with the MC4 receptor, blocking its activity . This antagonistic action on the MC4 receptor leads to an increase in food intake and blocks α-MSH- and MTII-induced hypotension and bradycardia in rats .
Biochemical Pathways
The primary biochemical pathway affected by HS 024 is the melanocortin pathway. By acting as an antagonist at the MC4 receptor, HS 024 disrupts the normal functioning of this pathway, leading to increased food intake and altered cardiovascular responses .
Pharmacokinetics
The pharmacokinetics of HS 024 are characterized by its interaction with the MC4 receptor. It shows linear, dose-proportional pharmacokinetics . The concentrations of active TFV-DP in peripheral blood mononuclear cells were higher (approximately 2- to 11-fold increase) and TFV in plasma were lower (approximately 4.5- to 25-fold reduction) in subjects taking HS 024 than those in the TDF group .
Result of Action
The result of HS 024’s action is an increase in food intake and a blockage of α-MSH- and MTII-induced hypotension and bradycardia in rats . This suggests that HS 024 could potentially be used in the treatment of conditions related to food intake and cardiovascular function.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of compound HS 024 involves a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "4-chlorobenzoic acid", "4-aminophenol", "Phosphorus oxychloride", "Dimethylformamide", "Sodium hydroxide", "Hydrochloric acid", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: 4-chlorobenzoic acid is treated with phosphorus oxychloride in the presence of dimethylformamide to form 4-chlorobenzoyl chloride.", "Step 2: 4-chlorobenzoyl chloride is reacted with 4-aminophenol in the presence of sodium hydroxide to form 4-(4-chlorobenzoylamino)phenol.", "Step 3: 4-(4-chlorobenzoylamino)phenol is treated with hydrochloric acid to form 4-(4-chlorobenzoylamino)phenol hydrochloride.", "Step 4: 4-(4-chlorobenzoylamino)phenol hydrochloride is extracted with ethyl acetate and the organic layer is washed with water to obtain the final product HS 024 in pure form." ] } | |
Número CAS |
212370-59-7 |
Nombre del producto |
HS 024 |
Fórmula molecular |
C58H81N19O10S2 |
Peso molecular |
1268.529 |
Nombre IUPAC |
(2S)-2-[[(2R)-2-acetamido-3-sulfanylpropanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2R)-1-amino-1-oxo-3-sulfanylpropan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]hexanamide |
InChI |
InChI=1S/C58H81N19O10S2/c1-3-4-14-40(74-56(87)47(30-89)70-32(2)78)51(82)72-41(16-9-20-65-57(60)61)53(84)77-45(25-37-27-64-31-69-37)55(86)75-43(23-33-18-19-34-11-5-6-12-35(34)22-33)54(85)73-42(17-10-21-66-58(62)63)52(83)76-44(24-36-26-67-39-15-8-7-13-38(36)39)50(81)68-28-48(79)71-46(29-88)49(59)80/h5-8,11-13,15,18-19,22,26-27,31,40-47,67,88-89H,3-4,9-10,14,16-17,20-21,23-25,28-30H2,1-2H3,(H2,59,80)(H,64,69)(H,68,81)(H,70,78)(H,71,79)(H,72,82)(H,73,85)(H,74,87)(H,75,86)(H,76,83)(H,77,84)(H4,60,61,65)(H4,62,63,66)/t40-,41-,42-,43+,44-,45-,46-,47-/m0/s1 |
Clave InChI |
GGQSIKFBYWFXSG-LQXMKOPKSA-N |
SMILES |
CCCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC3=CC=CC=C3C=C2)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NCC(=O)NC(CS)C(=O)N)NC(=O)C(CS)NC(=O)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![Ethyl 3-[4-(acetyloxy)phenyl]propanoate](/img/structure/B561488.png)
